MLi-2

Description

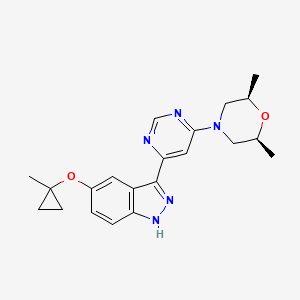

Structure

3D Structure

Properties

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUUNJCZCOMUKD-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MLi-2 LRRK2 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The discovery that the common G2019S mutation leads to increased kinase activity has spurred the development of LRRK2 inhibitors as a potential disease-modifying therapy. MLi-2 is a potent, selective, and centrally active LRRK2 kinase inhibitor that has emerged as a critical tool for studying LRRK2 biology. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with the LRRK2 signaling pathway.

Introduction to this compound

This compound, chemically known as cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine, is a structurally novel and highly selective inhibitor of LRRK2 kinase activity.[1] It was developed through a medicinal chemistry effort to identify potent and drug-like compounds with favorable properties for in vivo studies.[2][3] this compound exhibits exceptional potency against LRRK2, is orally bioavailable, and can penetrate the central nervous system, making it an invaluable tool for both in vitro and in vivo research into the therapeutic potential and safety of LRRK2 kinase inhibition.[1][3][4]

Mechanism of Action

This compound functions as a Type I ATP-competitive inhibitor of the LRRK2 kinase domain. This means it binds to the active conformation of the kinase, directly competing with ATP for its binding pocket. This binding event prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby inhibiting its kinase activity.

Cryo-electron microscopy studies have revealed that this compound binds within the ATP binding pocket of the LRRK2 kinase domain, stabilizing it in an active-like conformation. It forms hydrogen bonds with key residues such as E1948 and A1950 in the hinge region of the kinase domain. This interaction effectively blocks the catalytic function of the enzyme.

The primary and most widely used biomarker for assessing this compound target engagement in both cellular and in vivo models is the dephosphorylation of LRRK2 at serine 935 (pS935).[1][2] Inhibition of LRRK2 kinase activity by this compound leads to a rapid and dose-dependent decrease in the phosphorylation of this residue.[1][2] This dephosphorylation is thought to be mediated by phosphatases that are constitutively active, and whose action is unopposed when LRRK2 kinase activity is inhibited.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized across various assays. The following tables summarize the key quantitative data.

| In Vitro Assay | Target | IC50 (nM) | Reference |

| Purified LRRK2 Kinase Assay | LRRK2 (G2019S) | 0.76 | [1][2][5][6][7][8][9] |

| Cellular pSer935 LRRK2 Dephosphorylation Assay | LRRK2 | 1.4 | [1][2][5][6][8][9] |

| Radioligand Competition Binding Assay | LRRK2 | 3.4 | [1][2][5][8][9] |

| Selectivity Profile | Value | Reference |

| Kinase Selectivity | >295-fold selective over 300 kinases | [1][2][5] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action on the LRRK2 Signaling Pathway

Caption: this compound inhibits the kinase activity of active LRRK2, preventing the phosphorylation of downstream substrates like Rab GTPases.

Experimental Workflow for Cellular pS935 LRRK2 Assay

Caption: Workflow for assessing this compound activity by measuring LRRK2 pS935 levels in cells.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol is a representative method for determining the in vitro potency of this compound against purified LRRK2.

Objective: To measure the IC50 of this compound for LRRK2 kinase activity.

Materials:

-

Recombinant human LRRK2 (G2019S mutant)

-

LRRKtide peptide substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

-

ATP

-

This compound compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing LRRK2 and LRRKtide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for LRRK2.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular pS935 LRRK2 Dephosphorylation Assay

This protocol describes a common method to assess the cellular potency of this compound.

Objective: To measure the IC50 of this compound for the dephosphorylation of LRRK2 at Ser935 in a cellular context.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing LRRK2.[5]

-

Cell culture medium and supplements

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-pS935 LRRK2 and anti-total LRRK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed SH-SY5Y-LRRK2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 90 minutes.[9]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against pS935 LRRK2 and total LRRK2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for pS935 LRRK2 and total LRRK2.

-

Calculate the ratio of pS935 to total LRRK2 for each treatment condition.

-

Determine the IC50 value by plotting the percent inhibition of the pS935/total LRRK2 ratio against the this compound concentration and fitting the data to a dose-response curve.

In Vivo Activity

This compound demonstrates dose-dependent inhibition of LRRK2 kinase activity in both the central and peripheral tissues of mice following oral administration.[1][2] Target engagement is typically assessed by measuring the dephosphorylation of pS935 LRRK2 in tissues such as the brain, kidney, and lung.[1] Long-term treatment with this compound has been shown to be well-tolerated in animal models.[1][2] However, a consistent finding with LRRK2 kinase inhibition is the appearance of morphological changes in the lungs of treated animals, specifically the enlargement of type II pneumocytes.[1][2][5] This is considered an on-target effect of LRRK2 inhibition.

Conclusion

This compound is a highly potent and selective LRRK2 kinase inhibitor that serves as a cornerstone for investigating the physiological and pathological roles of LRRK2. Its well-characterized mechanism of action, favorable pharmacokinetic properties, and demonstrated in vivo efficacy make it an indispensable tool for the Parkinson's disease research community and for the development of future LRRK2-targeted therapeutics. This guide provides a comprehensive overview of the technical aspects of this compound's mechanism of action to aid researchers in its application.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]

- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Capturing Differences in the Regulation of LRRK2 Dynamics and Conformational States by Small Molecule Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | LRRK2 | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

In Vitro Potency of MLi-2 on LRRK2 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and characterization of MLi-2, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details the quantitative measures of this compound's inhibitory activity, the experimental protocols used to determine these values, and the signaling context of LRRK2 kinase.

Quantitative Assessment of this compound Potency

The inhibitory activity of this compound on LRRK2 kinase has been evaluated using various in vitro assays. The data consistently demonstrates this compound as a highly potent inhibitor with nanomolar efficacy. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency of this compound against LRRK2

| Assay Type | Parameter | Value (nM) | Notes |

| Purified LRRK2 Kinase Assay | IC50 | 0.76[1][2][3][4][5] | Inhibition of LRRK2 kinase activity in a purified enzyme system. |

| Radioligand Competition Binding Assay | IC50 | 3.4[1][2][3][4][5] | Measures the ability of this compound to displace a radiolabeled ligand from LRRK2. |

Table 2: Cellular Potency of this compound on LRRK2

| Assay Type | Cell Line | Parameter | Value (nM) | Notes |

| LRRK2 pSer935 Dephosphorylation Assay | SH-SY5Y | IC50 | 1.4[1][2][3][4][5] | Measures the inhibition of LRRK2 autophosphorylation at Serine 935 in a cellular context. |

This compound also exhibits high selectivity, with a greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases[1][3][4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to determine the in vitro potency of this compound.

Purified LRRK2 Kinase Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified LRRK2 kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

Purified recombinant LRRK2 (wild-type or mutant)

-

LRRKtide or similar peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound compound

-

TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-certified substrate)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a 384-well plate, add the LRRK2 enzyme and the peptide substrate.

-

Add the this compound dilutions to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents (Terbium-labeled antibody and fluorescent tracer).

-

Incubate in the dark to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the emission ratio (520/495) and plot against the this compound concentration to determine the IC50 value.

Workflow for the TR-FRET based purified LRRK2 kinase assay.

Cellular LRRK2 pSer935 Dephosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of LRRK2 at serine 935, a key marker of LRRK2 kinase activity in cells.

Materials:

-

SH-SY5Y cells stably overexpressing LRRK2

-

Cell culture medium and supplements

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

-

Secondary antibodies (HRP-conjugated)

-

Western blot or ELISA reagents

-

96-well plates

Procedure:

-

Seed SH-SY5Y-LRRK2 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 90 minutes).

-

Lyse the cells directly in the wells with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of pSer935-LRRK2 and total LRRK2 using Western blot or a quantitative immunoassay like ELISA or Meso Scale Discovery (MSD).

-

For Western blot, quantify band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

-

For ELISA/MSD, follow the manufacturer's protocol for the specific assay.

-

Plot the normalized pSer935-LRRK2 levels against the this compound concentration to calculate the IC50 value.

Workflow for the cellular LRRK2 pSer935 dephosphorylation assay.

Radioligand Competition Binding Assay

This assay determines the binding affinity of this compound to LRRK2 by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Cell membranes or purified LRRK2 protein

-

Radiolabeled LRRK2 ligand (e.g., [³H]-MLi-2 or a similar tracer)

-

This compound compound (unlabeled)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

GF/B filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well filter plate, combine the LRRK2-containing membranes or protein, the radiolabeled ligand at a fixed concentration, and the varying concentrations of unlabeled this compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of the wells through the GF/B filter plate and wash with ice-cold binding buffer to separate bound from unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. It is implicated in various cellular processes, and its dysregulation is a key factor in Parkinson's disease. A primary downstream signaling event of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking.

Simplified LRRK2 signaling pathway and the point of this compound inhibition.

This guide provides a foundational understanding of the in vitro characteristics of this compound as a potent LRRK2 inhibitor. The provided data and protocols serve as a valuable resource for researchers in the field of neurodegenerative disease and kinase inhibitor drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. portlandpress.com [portlandpress.com]

- 4. A feed-forward pathway drives LRRK2 kinase membrane recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]

MLi-2: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of MLi-2, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound has emerged as a critical tool for researchers studying the physiological and pathological roles of LRRK2, particularly in the context of Parkinson's disease. This document, intended for researchers, scientists, and drug development professionals, details the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a structurally novel compound with a molecular formula of C₂₁H₂₅N₅O₂ and a molecular weight of 379.46 g/mol .[1] Its chemical identity is well-defined, with established IUPAC and CAS registry numbers.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | rel-3-[6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-pyrimidyl]-5-[(1-methylcyclopropyl)oxy]-1H-indazole[2][3] |

| CAS Number | 1627091-47-7[1] |

| SMILES String | C[C@H]1O--INVALID-LINK--C |

| InChI Key | ATUUNJCZCOMUKD-OKILXGFUSA-N[1] |

The physicochemical properties of this compound have been characterized, highlighting its suitability for in vitro and in vivo studies. It is a white to beige powder and exhibits good solubility in dimethyl sulfoxide (DMSO).[1] However, its aqueous solubility is reported to be poor.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₅N₅O₂[1] |

| Molecular Weight | 379.46 g/mol [1] |

| Appearance | White to beige powder[1] |

| Solubility | DMSO: ≥ 2 mg/mL[1] |

| Purity | ≥98% (HPLC)[1] |

| Storage | 2-8°C[1] |

Pharmacological Properties

This compound is a highly potent and selective inhibitor of LRRK2 kinase activity.[1][4] Its inhibitory activity has been quantified through various assays, demonstrating nanomolar potency.

Table 3: In Vitro Potency of this compound against LRRK2

| Assay Type | IC₅₀ (nM) |

| Purified LRRK2 Kinase Assay | 0.76[4] |

| Cellular pSer935 LRRK2 Dephosphorylation Assay | 1.4[4] |

| Radioligand Competition Binding Assay | 3.4[4] |

This compound exhibits high selectivity for LRRK2 over a broad panel of other kinases, making it a specific tool for interrogating LRRK2-mediated pathways.[4] It is an orally available and centrally active compound, capable of crossing the blood-brain barrier to engage its target in the central nervous system.[1]

In vivo studies in mice have demonstrated that oral administration of this compound leads to a dose-dependent inhibition of both central and peripheral LRRK2 activity, as measured by the dephosphorylation of LRRK2 at serine 935 (pSer935).[1]

Signaling Pathway of LRRK2 Inhibition by this compound

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, with the G2019S mutation leading to increased kinase activity. This compound acts by directly inhibiting this kinase activity, thereby preventing the downstream phosphorylation of LRRK2 substrates. This inhibition is believed to mitigate the pathological effects associated with hyperactive LRRK2.

Key Experimental Methodologies

Purified LRRK2 Kinase Assay

While a detailed, step-by-step protocol is proprietary to the discovering institution, the principles of the assay to determine the in vitro potency of this compound can be outlined.

Cellular pSer935 LRRK2 Dephosphorylation Assay

This assay is crucial for determining the cellular potency of this compound. It typically involves a human cell line that overexpresses LRRK2.

Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.[4]

Methodology Outline:

-

Cell Culture and Treatment: SH-SY5Y cells stably overexpressing LRRK2 are cultured and then treated with varying concentrations of this compound.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release cellular proteins.

-

Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated LRRK2 at serine 935 (anti-pSer935-LRRK2). A second primary antibody for total LRRK2 is used for normalization.

-

Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The ratio of pSer935-LRRK2 to total LRRK2 is calculated, and the IC₅₀ value is determined.

In Vivo LRRK2 Target Engagement Studies in Mice

These studies are essential to confirm that this compound can reach its target in the brain and periphery and exert its inhibitory effect.

Animal Model: G2019S LRRK2 knock-in (KI) mice are a relevant model as they carry a pathogenic mutation found in Parkinson's disease patients.

Experimental Workflow:

Key Parameters:

-

Dosing: this compound is typically administered orally. Dose-response studies involve a range of doses to determine the ED₅₀, while time-course studies assess the duration of target engagement.

-

Tissue Analysis: Brain and peripheral tissues are analyzed to assess the extent of LRRK2 inhibition in different compartments.

-

Biomarker: The level of pSer935-LRRK2 is the primary pharmacodynamic biomarker for assessing this compound activity in vivo.

Conclusion

This compound is a well-characterized, potent, and selective LRRK2 inhibitor that serves as an invaluable research tool. Its favorable pharmacological profile, including oral bioavailability and CNS penetration, makes it suitable for a wide range of in vitro and in vivo studies aimed at elucidating the role of LRRK2 in health and disease. The experimental methodologies outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations.

References

- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of MLi-2: A Potent and Selective LRRK2 Kinase Inhibitor

A Technical Whitepaper for Drug Discovery & Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic cases of Parkinson's disease (PD). The G2019S mutation, the most common of these, leads to increased kinase activity, making LRRK2 a compelling target for therapeutic intervention.[1][2] The development of potent and selective LRRK2 inhibitors is a key strategy in the pursuit of disease-modifying therapies for PD. This whitepaper details the discovery and preclinical development of MLi-2, a structurally novel, highly potent, and selective LRRK2 kinase inhibitor with central nervous system activity.[1][2]

This compound, chemically known as cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine, emerged from a medicinal chemistry effort to identify potent and selective LRRK2 inhibitors with favorable drug-like properties.[1] This document provides an in-depth overview of this compound's pharmacological profile, including its in vitro and in vivo potency, selectivity, and pharmacokinetic properties, as well as a summary of key experimental methodologies.

Data Presentation

The potency and selectivity of this compound have been extensively characterized through a series of in vitro and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Target | IC50 (nM) | Reference |

| Purified LRRK2 Kinase Assay (in vitro) | LRRK2 | 0.76 | [1][2][3][4][5][6] |

| Cellular pSer935 LRRK2 Dephosphorylation Assay | LRRK2 | 1.4 | [1][2][3][4][5][6] |

| Radioligand Competition Binding Assay | LRRK2 | 3.4 | [1][2][3][4][5][6] |

| Table 1: In Vitro and Cellular Potency of this compound |

| Parameter | Value | Species | Reference |

| Kinase Selectivity | >295-fold for over 300 kinases | Human | [1][2][3][6] |

| Receptor and Ion Channel Selectivity | High selectivity against a diverse panel | Not Specified | [1][2][3][6] |

| Table 2: Selectivity Profile of this compound |

Mechanism of Action & Signaling Pathway

This compound exerts its therapeutic potential by directly inhibiting the kinase activity of LRRK2. The LRRK2 signaling pathway is complex and not fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations in LRRK2, such as G2019S, lead to hyperactivation of its kinase domain, disrupting these cellular functions and contributing to neurodegeneration. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates. A key pharmacodynamic marker of LRRK2 kinase inhibition is the dephosphorylation of serine 935 (pSer935) on LRRK2 itself.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Purified LRRK2 Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified LRRK2 protein.

Methodology:

-

Reagents and Materials:

-

Recombinant human LRRK2 (G2019S mutant) protein.

-

LRRKtide (a synthetic peptide substrate).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

This compound compound at various concentrations.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

384-well assay plates.

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer. b. Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate. c. Add 2.5 µL of a solution containing LRRK2 enzyme and LRRKtide substrate in kinase assay buffer to each well. d. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Data Analysis: a. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. b. The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control. c. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular pSer935 LRRK2 Dephosphorylation Assay

This assay measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by monitoring the phosphorylation status of LRRK2 at serine 935.

Methodology:

-

Cell Culture and Treatment:

-

SH-SY5Y neuroblastoma cells stably overexpressing human LRRK2 (wild-type or G2019S) are commonly used.[5]

-

Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 90 minutes).[5]

-

-

Cell Lysis and Protein Quantification: a. After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. b. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected. c. The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blot Analysis: a. Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane is blocked to prevent non-specific antibody binding. c. The membrane is incubated with primary antibodies specific for pSer935-LRRK2 and total LRRK2. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. d. After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. e. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: a. The intensity of the pSer935-LRRK2 and total LRRK2 bands is quantified using densitometry software. b. The pSer935-LRRK2 signal is normalized to the total LRRK2 signal for each sample. c. The percentage of inhibition of pSer935 phosphorylation is calculated for each this compound concentration relative to the vehicle control. d. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Competition Binding Assay

This assay determines the binding affinity of this compound to LRRK2 by measuring its ability to compete with a radiolabeled ligand for binding to the kinase.

Methodology:

-

Reagents and Materials:

-

A radiolabeled LRRK2 inhibitor (e.g., [3H]-MLi-2 or a similar high-affinity radioligand).

-

Cell membranes or lysates from cells overexpressing LRRK2.

-

This compound compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure: a. Prepare serial dilutions of unlabeled this compound. b. In a multi-well plate, incubate the cell membranes/lysates with a fixed concentration of the radiolabeled LRRK2 inhibitor and varying concentrations of unlabeled this compound. c. The incubation is carried out in the binding buffer for a sufficient time to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. e. The filters are washed with ice-cold wash buffer to remove unbound radioligand. f. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: a. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled LRRK2 inhibitor. b. Specific binding is calculated by subtracting non-specific binding from total binding. c. The percentage of specific binding is plotted against the concentration of unlabeled this compound. d. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve. The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Studies

This compound has been evaluated in rodent models to assess its pharmacokinetic properties, central nervous system (CNS) penetration, and in vivo target engagement.

Pharmacokinetics and Brain Penetration

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and can penetrate the blood-brain barrier.

In Vivo Target Engagement

The efficacy of this compound in engaging its target in the brain was assessed by measuring the dephosphorylation of pSer935 LRRK2 in brain tissue following oral administration of the compound to mice. Acute and subchronic dosing resulted in a dose-dependent reduction in pSer935 LRRK2 levels in both the brain and peripheral tissues, confirming central and peripheral target engagement.[1][2]

Safety and Toxicology

In preclinical studies, this compound was generally well-tolerated.[1] However, morphologic changes in the lungs, specifically enlarged type II pneumocytes, were observed in mice treated with this compound.[1][2] These findings are consistent with on-target effects of LRRK2 inhibition and have been noted with other LRRK2 inhibitors.

Conclusion

This compound is a potent, selective, and orally bioavailable LRRK2 kinase inhibitor with demonstrated central nervous system activity. Its discovery and development represent a significant advancement in the pursuit of targeted therapies for Parkinson's disease. The comprehensive preclinical data for this compound, including its robust in vitro and in vivo target engagement, support its use as a valuable tool for further elucidating the role of LRRK2 in both normal physiology and disease pathogenesis. The experimental protocols and data presented herein provide a technical foundation for researchers and drug development professionals working in the field of neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Role of MLi-2 in Parkinson's disease research

An In-depth Technical Guide to MLi-2 in Parkinson's Disease Research

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] While most cases are sporadic, genetic factors play a significant role. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are one of the most common genetic causes of both familial and sporadic PD.[3][4][5] The most prevalent mutation, G2019S, leads to increased kinase activity, making LRRK2 a prime therapeutic target.[3][6][7] this compound is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[3][8][9][10] Developed as a chemical probe, it has become an indispensable tool for investigating the pathobiology of LRRK2 and for validating LRRK2 kinase inhibition as a potential disease-modifying strategy for Parkinson's disease.[11]

Mechanism of Action

This compound is a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation, thereby preventing the phosphorylation of its substrates.[11][12][13] Its primary mechanism involves the direct inhibition of LRRK2's catalytic activity. This inhibition leads to several measurable downstream effects:

-

Dephosphorylation of LRRK2 at Ser935: Inhibition of LRRK2 by this compound results in the rapid dephosphorylation of serine 935 (pSer935).[3][14] This site is a key biomarker for assessing LRRK2 kinase activity in both cellular and in vivo models.[3]

-

Inhibition of Substrate Phosphorylation: LRRK2 phosphorylates a subset of Rab GTPase proteins, including Rab10 and Rab12, which are involved in regulating vesicular trafficking.[5][15] this compound effectively blocks this phosphorylation, allowing researchers to study the functional consequences of LRRK2 activity on cellular pathways like endolysosomal function and autophagy.[16][17][18]

-

Reduction of LRRK2 Autophosphorylation: The G2019S mutation enhances LRRK2's autophosphorylation at serine 1292 (pS1292). This compound treatment reduces this hyperphosphorylation, bringing it closer to wild-type levels.[16]

Quantitative Data

The pharmacological properties of this compound have been extensively characterized. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| Purified LRRK2 Kinase Assay | LRRK2 (G2019S) | 0.76[3][8][9][14] | In vitro biochemical assay measuring direct enzyme inhibition. |

| Cellular pSer935 LRRK2 Assay | LRRK2 | 1.4[3][8][9][14] | Measures inhibition of LRRK2 activity within a cellular environment. |

| Radioligand Competition Binding | LRRK2 | 3.4[3][8][9] | Assesses the affinity of this compound for the LRRK2 protein. |

| Kinase Selectivity Panel | >300 Kinases | >295-fold selectivity | this compound is highly selective for LRRK2 over a broad panel of other kinases.[3][8][14] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Condition |

|---|---|---|

| Administration Route | Intravenous (IV) / Oral (PO) | Single dose administration in C57Bl/6 mice.[19] |

| IV Dose | 2 mg/kg[19] | N/A |

| PO Dose | 10 mg/kg[7][19] | N/A |

| Tmax (Oral) | 0.75 hours[7] | Time to reach maximum plasma concentration. |

| Unbound Fraction (Plasma) | 0.008 (0.8%)[7][19] | Fraction of the drug not bound to plasma proteins. |

| Unbound Fraction (Brain) | 0.009 (0.9%)[7][19] | Fraction of the drug not bound to brain tissue. |

Table 3: In Vivo Target Engagement of this compound in Mice

| Dose (Oral) | Time Point | Tissue | Effect |

|---|---|---|---|

| 1-100 mg/kg | 1 hour post-dose | Brain Cortex | Dose-dependent reduction in pSer935 LRRK2.[8] |

| 10 mg/kg | 1 hour post-dose | Brain | >90% reduction in pSer935 LRRK2.[7] |

| Chronic (in-diet) | 10 weeks | Brain, Kidney, Lung | Sustained dephosphorylation of LRRK2 and Rab12.[16] |

| Chronic (in-diet) | 15 weeks | Brain, Periphery | Maintained target inhibition at exposures >100x the in vivo plasma IC50.[3][19] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments involving this compound.

Cellular LRRK2 Phosphorylation Assay

This protocol assesses the potency of this compound in a cellular context by measuring the phosphorylation of LRRK2 at Ser935.

-

Cell Line: Human neuroblastoma SH-SY5Y cells or HEK293T cells stably overexpressing human LRRK2 (wild-type or G2019S mutant), often under a tetracycline-inducible promoter.[9]

-

Cell Culture and Treatment:

-

Seed cells into 6-well plates. If using an inducible system, add tetracycline (1-2 µg/mL) for 48-72 hours to induce LRRK2 expression.[9][19]

-

Prepare a dilution series of this compound in DMSO, then further dilute in cell culture medium.

-

Incubate the cells with various concentrations of this compound for 90 minutes to 2 hours.[9][20]

-

-

Cell Lysis:

-

Analysis:

-

Determine the protein concentration of the supernatant using a BCA assay.[19]

-

Analyze the lysates by Western blotting to detect levels of pSer935-LRRK2 and total LRRK2.

-

Western Blotting for LRRK2 Phosphorylation

This is the standard method for quantifying changes in LRRK2 phosphorylation.

-

Sample Preparation: Prepare cell or tissue lysates as described above, ensuring equal amounts of protein are loaded for each sample.

-

SDS-PAGE and Transfer:

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pSer935-LRRK2 (e.g., Abcam, ab133450) overnight at 4°C.[19]

-

Wash the membrane multiple times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification:

-

Strip the membrane and re-probe for total LRRK2 and a loading control (e.g., GAPDH or β-actin) to normalize the pSer935 signal.[21]

-

Use densitometry software to quantify band intensities.

-

In Vivo this compound Administration and Tissue Analysis

This protocol describes a typical study to evaluate this compound's pharmacodynamic effects in mice.

-

Animal Model: C57Bl/6 mice or a PD-relevant model such as LRRK2 G2019S knock-in mice.[16]

-

This compound Formulation and Dosing:

-

For acute studies, suspend this compound in a vehicle such as 30% Captisol or a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.[8] Administer a single dose via oral gavage (PO) at concentrations ranging from 1 to 100 mg/kg.[8]

-

For chronic studies, this compound can be mixed into rodent chow at specified concentrations (e.g., 10, 30, or 60 mg/kg/day) and provided for several weeks or months.[16]

-

-

Tissue Collection:

-

At the desired time point after dosing, euthanize the mice via an approved method (e.g., CO2 inhalation).[8]

-

Immediately collect blood for plasma analysis and dissect tissues of interest (e.g., brain cortex, kidney, lung).[8][19]

-

Snap-freeze the tissues on dry ice and store them at -80°C until analysis.[8]

-

-

Analysis:

Visualizations: Pathways and Workflows

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vivo evaluation of this compound.

Key Findings and Applications in PD Research

This compound has been instrumental in elucidating the role of LRRK2 kinase activity in PD pathogenesis.

-

Validation of LRRK2 as a CNS Target: Studies using this compound have definitively shown that systemic administration can effectively inhibit LRRK2 kinase activity in the brain.[7] This confirmed the feasibility of targeting LRRK2 with brain-penetrant inhibitors.

-

Linking LRRK2 to Cellular Dysfunction: By inhibiting LRRK2 with this compound, researchers have been able to reverse cellular deficits associated with pathogenic LRRK2 mutations. For instance, this compound treatment can correct lysosomal dysfunction in iPSC-derived dopaminergic neurons from PD patients with the G2019S mutation.[22]

-

Investigating On-Target Side Effects: A critical finding from chronic this compound administration in animal models is the appearance of morphological changes in peripheral organs, particularly the enlargement of type II pneumocytes in the lungs and effects on the kidney.[3][7][19] These on-target effects, also seen with other LRRK2 inhibitors, are a major consideration for the clinical development of this drug class.[7][23]

-

Dissecting Complex Pathological Cascades: this compound is used to explore the interplay between LRRK2 and other key proteins in neurodegeneration. For example, in mouse models of tau pathology, this compound treatment was shown to reverse the acceleration of tau pathology progression associated with the G2019S mutation.[10] However, in other contexts, this compound did not prevent motor deficits or dopamine loss in the MitoPark mouse model, indicating that LRRK2 inhibition may not rescue all aspects of PD-related neurodegeneration.[14]

Conclusion

This compound has proven to be a robust and invaluable research tool for the Parkinson's disease community. Its high potency and selectivity have allowed for a precise dissection of the LRRK2 signaling pathway and its contribution to cellular dysfunction. Data generated from studies using this compound have been foundational in validating LRRK2 as a druggable target, providing a strong rationale for the clinical development of LRRK2 kinase inhibitors. While the on-target effects observed in preclinical models highlight potential safety hurdles, the insights gained from this compound continue to guide the development of next-generation therapeutics aimed at providing a disease-modifying treatment for Parkinson's disease.

References

- 1. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling Parkinson’s disease in LRRK2 rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 6. Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LRRK2 inhibitors and their potential in the treatment of Parkinson’s disease: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. glpbio.com [glpbio.com]

- 11. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Precision medicine in Parkinson’s disease patients with LRRK2 and GBA risk variants – Let’s get even more personal - PMC [pmc.ncbi.nlm.nih.gov]

- 23. drughunter.com [drughunter.com]

MLi-2 and Its Impact on Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLi-2, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has emerged as a critical tool in neuroscience research, particularly in the study of Parkinson's disease (PD) and other neurodegenerative disorders. Mutations in the LRRK2 gene are a significant cause of familial and sporadic PD, and increased LRRK2 kinase activity is implicated in disease pathogenesis.[1][2][3] This technical guide provides a comprehensive overview of the effects of this compound on neuronal function, detailing its mechanism of action, summarizing key quantitative findings, and outlining experimental protocols from pivotal studies.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of the LRRK2 protein.[2] This inhibition prevents the phosphorylation of LRRK2 substrates, a key step in the signaling pathways that contribute to neurodegeneration. One of the well-established downstream effects of LRRK2 inhibition by this compound is the dephosphorylation of LRRK2 at serine 935 (pSer935), which serves as a reliable biomarker for target engagement both in vitro and in vivo.[2][4][5]

Signaling Pathway of LRRK2 and this compound Intervention

Caption: LRRK2 signaling in health, disease, and with this compound intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and effects of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| Purified LRRK2 Kinase Assay | LRRK2 | 0.76 | [2][6] |

| Cellular pSer935 LRRK2 Dephosphorylation | LRRK2 | 1.4 | [2][6] |

| Radioligand Competition Binding Assay | LRRK2 | 3.4 | [2][6] |

Table 2: Effects of this compound on Neuronal Pathology and Function

| Model System | Pathological Feature | This compound Concentration | Effect | Reference |

| Primary Neurons (G2019S-LRRK2) | α-synuclein Inclusions | 3.0 nM | 75-80% reduction | [7] |

| Human iPSC-derived Neurons (GBA1 mutant) | Lysosomal Number | Not specified | Normalization | [8] |

| Human iPSC-derived Neurons (GBA1 mutant) | Lysosomal pH | Not specified | Partial to complete re-acidification | [8] |

| Human iPSC-derived Neurons (GBA1 mutant) | Cathepsin L Activity | Not specified | Correction | [8] |

| Primary Hippocampal Neurons | Anterograde Axonal Transport of α-synuclein-GFP | 10 nM | Increased | [9] |

| HEK293FT cells (R1441C or G2019S LRRK2) | Rab8a colocalization with LRRK2 | 1 µM | Rescue to wild-type levels (from ~60% to ~20%) | [10] |

Table 3: In Vivo Effects of this compound in Mouse Models

| Mouse Model | Treatment Regimen | Target Engagement | Neuropathological/Behavioral Outcome | Reference |

| Non-transgenic (α-synuclein PFF injection) | Diet | Dramatic reduction in LRRK2 kinase activity | No reversal of motor phenotypes, α-synuclein accumulation, or neuron loss | [1][11] |

| MitoPark mice | Subchronic dosing | >100x in vivo plasma IC50 | Well-tolerated, but morphologic changes in the lung observed | [2][5] |

| Aβ1-42 fibril or α-syn pff intracerebral injection | Not specified | Not specified | Attenuated neuroinflammation, gliosis, and cytotoxicity | [12][13] |

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro LRRK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified LRRK2.

Protocol:

-

A LanthaScreen™ Eu Kinase Binding Assay is typically used.

-

Recombinant GST-tagged human LRRK2 (e.g., G2019S mutant) is incubated with a fluorescently labeled LRRKtide substrate and [γ-³²P]ATP.

-

This compound is added in a range of concentrations (e.g., 0-1000 nM).

-

The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated from the dose-response curve.

Cellular LRRK2 Target Engagement Assay

Objective: To assess the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the dephosphorylation of LRRK2 at Ser935.

Protocol:

-

HEK293 cells or other suitable cell lines are cultured.

-

Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell lysates are prepared, and protein concentration is determined.

-

Western blotting is performed using antibodies specific for pSer935-LRRK2 and total LRRK2.

-

The ratio of pSer935-LRRK2 to total LRRK2 is quantified, and the IC50 is determined.

α-Synuclein Inclusion Formation Assay in Primary Neurons

Objective: To evaluate the effect of this compound on the formation of α-synuclein inclusions induced by pre-formed fibrils (PFFs).

Protocol:

-

Primary cortical neurons are cultured from embryonic mice.

-

Neurons are treated with sonicated α-synuclein PFFs (e.g., 2 µg/mL).

-

Concurrently, neurons are co-treated with this compound (e.g., 3.0 nM) or a vehicle control.

-

After an extended incubation period (e.g., 18 days), neurons are fixed.

-

Immunofluorescence is performed using an antibody against phosphorylated α-synuclein (pS129) to visualize inclusions.

-

The number and area of inclusions are quantified using imaging software.

Experimental Workflow for Assessing this compound Effects on Neuroinflammation

Caption: Workflow for studying this compound's anti-neuroinflammatory effects.

Impact on Neuronal Subcellular Processes

Lysosomal Function

This compound has been shown to have a significant impact on lysosomal biology. In models of GBA1-mutant neurons, which exhibit lysosomal dysfunction, this compound treatment can normalize lysosomal number, restore lysosomal pH, and correct the activity of lysosomal enzymes like Cathepsin L.[8] This suggests a crucial role for LRRK2 in regulating the lysosomal pathway and highlights a potential therapeutic avenue for lysosomal storage-related aspects of neurodegeneration. However, in some contexts, this compound has been observed to have only a small effect on retrograde lysosome trafficking.[14]

Axonal Transport

LRRK2 kinase activity influences the axonal transport of key proteins. Inhibition of LRRK2 with this compound has been demonstrated to increase the anterograde axonal transport of α-synuclein.[9] This finding suggests that hyperactive LRRK2 may impede the normal trafficking of α-synuclein, potentially contributing to its aggregation in the neuronal soma.

Neuroinflammation

Neuroinflammation is a critical component of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory effects in various models. It can attenuate the release of pro-inflammatory cytokines from microglia and astrocytes stimulated with pathological proteins like Aβ and α-synuclein.[12][13][15][16] In vivo, this compound treatment reduces gliosis and cytotoxicity in mouse models of neuroinflammation.[12][13]

In Vivo Studies and Considerations

While in vitro studies have consistently demonstrated the neuroprotective potential of this compound, in vivo findings have been more nuanced. In a mouse model where α-synuclein pathology was induced by PFF injection, this compound treatment, despite achieving significant LRRK2 inhibition in the brain, did not rescue motor deficits or reduce α-synuclein pathology and neuronal loss.[1][11] This suggests that LRRK2 inhibition may not be sufficient to halt disease progression once α-synuclein pathology is established.

Conversely, in models where neuroinflammation is a primary driver of pathology, this compound has shown beneficial effects.[12][13] This highlights the importance of the specific pathological context when evaluating the therapeutic potential of LRRK2 inhibitors.

Long-term treatment with this compound in mice has been generally well-tolerated, but has been associated with morphological changes in the lungs, specifically enlarged type II pneumocytes.[2][5] This observation necessitates careful consideration of the safety profile of LRRK2 inhibitors in chronic treatment paradigms.

Conclusion

This compound is an invaluable research tool that has significantly advanced our understanding of LRRK2's role in neuronal function and dysfunction. Its high potency and selectivity make it ideal for dissecting the cellular pathways regulated by LRRK2 kinase activity. The collective evidence indicates that this compound can mitigate several pathological processes associated with neurodegeneration, including lysosomal dysfunction, impaired axonal transport, and neuroinflammation. However, the translation of these findings into therapeutic benefits for established neurodegenerative diseases remains a complex challenge. Future research should focus on elucidating the optimal therapeutic window for LRRK2 inhibition and on developing strategies to maximize its neuroprotective effects while ensuring long-term safety.

References

- 1. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jneurosci.org [jneurosci.org]

- 8. Frontiers | LRRK2 Kinase Inhibition Rescues Deficits in Lysosome Function Due to Heterozygous GBA1 Expression in Human iPSC-Derived Neurons [frontiersin.org]

- 9. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein — MIT Media Lab [media.mit.edu]

- 10. Mutations in LRRK2 linked to Parkinson disease sequester Rab8a to damaged lysosomes and regulate transferrin-mediated iron uptake in microglia | PLOS Biology [journals.plos.org]

- 11. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LRRK2 Inhibition Mitigates the Neuroinflammation Caused by TLR2-Specific α-Synuclein and Alleviates Neuroinflammation-Derived Dopaminergic Neuronal Loss [mdpi.com]

- 16. LRRK2-Mediated Neuroinflammation-Induced Neuronal Dysfunctions in a Parkinson’s and Alzheimer’s Disease Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MLi-2 In Vivo Experimental Protocol: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the in vivo application of MLi-2, a potent and selective LRRK2 kinase inhibitor. this compound is a critical tool for investigating the therapeutic potential and safety of LRRK2 inhibition in various disease models.[1][2]

Mechanism of Action

This compound is a structurally novel, highly potent, and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) with central nervous system activity.[1][3] Its primary mechanism of action involves the inhibition of LRRK2 kinase activity, which can be monitored by the dephosphorylation of LRRK2 at serine 935 (pSer935) and serine 1292 (pS1292), as well as downstream effects on Rab GTPases.[1][4] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), with the common G2019S mutation leading to increased kinase activity.[1][3] this compound's ability to inhibit this activity makes it a valuable compound for studying PD and other neurodegenerative diseases.[1][5][6]

The signaling pathway of LRRK2 and the inhibitory action of this compound are depicted in the diagram below.

Caption: LRRK2 signaling pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies using this compound, providing a comparative overview of dosing strategies and their effects.

Table 1: this compound In Vitro Potency

| Assay Type | IC50 (nM) | Reference |

| Purified LRRK2 Kinase Assay | 0.76 | [1][3][7] |

| Cellular pSer935 LRRK2 Dephosphorylation | 1.4 | [1][3][7] |

| Radioligand Competition Binding Assay | 3.4 | [1][3][7] |

Table 2: Acute In Vivo Dosing of this compound in Mice

| Dose (mg/kg) | Administration Route | Time Point | Key Findings | Reference |

| 1, 3, 10, 30, 60, 90 | Oral Gavage | 1 hour | Dose-dependent dephosphorylation of pS1292 and pS935 LRRK2 in brain, kidney, and lung. Maximal dephosphorylation at 10 mg/kg. | [4] |

| 10 | Oral Gavage | 0.5, 1, 3, 12, 24, 72 hours | Rapid dephosphorylation of pS1292 and pS935 at 0.5 hours, maximal at 1 hour. Faster recovery of Rab GTPase phosphorylation compared to LRRK2. | [4] |

| 3 | Subcutaneous | Not specified | Almost complete abrogation of pSer935 levels. | [6] |

| 10 | Intraperitoneal (b.i.d.) | Not specified | Adopted for a study based on previous findings of near-complete pSer935 abrogation. | [6] |

Table 3: Chronic In Vivo Dosing of this compound in Mice

| Dose (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |

| 10, 30, 60 | In-diet | Not specified | Diminished G2019S-dependent hyperphosphorylation to wild-type levels. | [4] |

| 8, 45 | In-diet | 6 months | Reduced tau pathology progression in G2019S mutant mice. Induced enlargement of type II pneumocytes in the lungs. | [8] |

| Not specified (targeting IC50 or IC90) | In-diet | 3 to 6 months | Maintained partial to complete inhibition of LRRK2 kinase activity. | [5] |

| Not specified | Not specified | 15 weeks | Well-tolerated in MitoPark mice. Morphologic changes in the lung observed. | [1] |

Experimental Protocols

This section outlines a general protocol for an acute in vivo study with this compound in mice, based on published methodologies.

Objective: To assess the in vivo target engagement of this compound by measuring the dephosphorylation of LRRK2 in various tissues.

Materials:

-

This compound compound

-

Vehicle (e.g., 40% (w/v) Hydroxypropyl-β-Cyclodextran)

-

Wild-type or transgenic mice (e.g., G2019S LRRK2 knock-in)

-

Oral gavage needles

-

Tissue homogenization buffer and equipment

-

Protein quantification assay (e.g., BCA)

-

Western blotting reagents and antibodies (total LRRK2, pS935-LRRK2, pS1292-LRRK2, and loading control)

Experimental Workflow Diagram:

Caption: A typical workflow for an acute in vivo this compound study.

Detailed Methodology:

-

Animal Models: Utilize appropriate mouse models for the study, such as wild-type C57Bl/6 mice or G2019S LRRK2 knock-in (KI) mice.[4] All animal procedures should be performed in accordance with approved institutional animal care and use committee protocols.[4]

-

This compound Formulation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

For oral administration, this compound can be dissolved in a vehicle such as 40% (w/v) Hydroxypropyl-β-Cyclodextran.[4] For dietary administration, this compound can be supplemented into customized rodent chow.[4][8]

-

A formulation for in vivo use can also be prepared by adding the DMSO stock to corn oil.[8] Ensure the solution is clear before administration.[8]

-

-

Dosing and Administration:

-

Acute Dosing: Administer a single dose of this compound or vehicle via oral gavage.[4] Doses can range from 1 to 90 mg/kg to determine a dose-response curve.[4] A commonly effective acute dose is 10 mg/kg.[4]

-

Chronic Dosing: For long-term studies, administer this compound through a customized diet to achieve daily doses of approximately 10, 30, or 60 mg/kg/day.[4]

-

-

Time Course and Tissue Collection:

-

Pharmacodynamic Analysis (Western Blotting):

-

Homogenize the collected tissues in an appropriate lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting to detect total LRRK2, pS935-LRRK2, and pS1292-LRRK2. Use a loading control (e.g., GAPDH) to normalize the data.[5]

-

Quantify the band intensities to determine the extent of LRRK2 dephosphorylation as a measure of this compound target engagement.[5]

-

Important Considerations

-

Selectivity: this compound has a high selectivity for LRRK2 over a wide range of other kinases, making it a specific tool for studying LRRK2 biology.[1][7]

-

Bioavailability: this compound is centrally bioavailable and active in vivo, capable of crossing the blood-brain barrier.[2]

-

Potential Side Effects: Long-term administration of LRRK2 inhibitors, including this compound, has been associated with morphological changes in the lungs and kidneys, such as the enlargement of type II pneumocytes.[1][5][8] These effects should be monitored in chronic studies.

-

G2019S Mutation: The G2019S mutation in LRRK2 may confer some resistance to inhibition by this compound in vivo, which should be considered when designing experiments with this mutant.[6]

By following these guidelines and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of LRRK2 in health and disease.

References

- 1. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

- 8. glpbio.com [glpbio.com]

Application Notes and Protocols: MLi-2 Dosage for Mouse Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target. MLi-2 is a potent, selective, and centrally active LRRK2 kinase inhibitor that has become an invaluable tool for studying LRRK2 biology in cellular and animal models of PD.[1][2] These application notes provide a comprehensive overview of this compound dosage and administration in mouse models of Parkinson's disease, along with detailed experimental protocols and data presentation to guide researchers in their preclinical studies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of LRRK2 kinase activity.[3] Mutations in LRRK2, such as G2019S, enhance its kinase function, leading to the phosphorylation of downstream substrates, including a subset of Rab GTPases.[3][4] This aberrant phosphorylation is thought to disrupt vesicular trafficking, lysosomal function, and autophagy, cellular processes implicated in the pathogenesis of Parkinson's disease.[3][5] By inhibiting LRRK2 kinase activity, this compound aims to restore these cellular functions to their normal state. The exceptional potency of this compound is demonstrated by its IC50 values of 0.76 nM in purified LRRK2 kinase assays and 1.4 nM in cellular assays monitoring the dephosphorylation of LRRK2 at Ser935.[2][6]

LRRK2 Signaling Pathway and this compound Inhibition

Caption: LRRK2 signaling pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound administration in mouse models of Parkinson's disease.

Table 1: Acute this compound Dosing via Oral Gavage in G2019S KI Mice

| Dose (mg/kg) | Time Post-Dose | Key Findings | Reference |

| 1, 3, 10, 30, 60, 90 | 1 hour | Significant dephosphorylation of pS1292 LRRK2 starting at 1 mg/kg in kidney and lung. | [7] |

| 10 | 0.5, 1, 3, 12, 24, 72 hours | Time course analysis of LRRK2 and Rab phosphorylation and recovery. | [7] |

| 30-60 | 1 hour | Maximal dephosphorylation of pS106 Rab12 in both brain and peripheral tissues. | [7] |

Table 2: Chronic this compound Dosing via In-Diet Administration

| Dose (mg/kg/day) | Duration | Mouse Model | Key Findings | Reference |

| 10, 30, 60 | 10 days | G2019S KI | 60 mg/kg/day was sufficient to inhibit G2019S LRRK2 to wild-type levels across tissues. | [7] |

| 60 | 10 weeks | G2019S KI | Altered function of the endolysosomal system; pS1292 levels decreased to levels comparable to wildtype mice. | [7] |

| 8, 45 | 6 months | G2019S KI (with tau fibril injection) | Reduced tau pathology progression in cortical regions, more pronounced at 45 mg/kg/day. | [8] |

| 30 | 15 weeks | MitoPark | Well-tolerated; observed morphological changes in the lung (enlarged type II pneumocytes). | [1][6] |

Table 3: this compound Dosing via Intraperitoneal Injection

| Dose (mg/kg) | Mouse Model | Key Findings | Reference |

| 10 | 12-month-old LRRK2 G2019S KI | Significantly inhibited LRRK2 kinase activity (75% reduction in pSer1292 LRRK2 levels) but did not reverse elevated DAT uptake activity. | [8] |

Experimental Protocols

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for evaluating this compound.

Protocol 1: Acute this compound Dosing via Oral Gavage

Objective: To assess the dose-dependent and time-course effects of this compound on LRRK2 kinase activity in vivo.

Materials:

-

This compound compound

-

Vehicle: 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water[7]

-

G2019S LRRK2 knock-in mice (or other appropriate model)

-

Oral gavage needles

-

Standard animal handling and surgical equipment

Procedure:

-

Preparation of this compound Solution:

-

Calculate the required amount of this compound and vehicle based on the desired doses and the number of animals.

-

Dissolve this compound in the vehicle. Sonication may be required to achieve complete dissolution. Prepare fresh on the day of the experiment.

-

-

Animal Dosing:

-

Acclimatize animals to handling and the gavage procedure for several days prior to the experiment.

-

On the day of the experiment, weigh each mouse to accurately calculate the volume of this compound solution to be administered.

-

Administer the appropriate dose of this compound or vehicle control via oral gavage. A typical volume is 10 ml/kg.

-

-

Tissue Collection:

-

At the designated time point post-dosing (e.g., 1 hour for dose-response, or at various time points for a time-course study), euthanize the mice via an approved method.[7]

-

Rapidly dissect and collect tissues of interest (e.g., brain, kidney, lung).

-

Snap-freeze tissues in liquid nitrogen and store at -80°C until further analysis.

-

Protocol 2: Chronic this compound Dosing via In-Diet Formulation

Objective: To evaluate the long-term effects of LRRK2 inhibition on pathology and molecular pathways.

Materials:

-

This compound compound

-

Custom rodent chow formulated with the desired concentration of this compound (e.g., from Research Diets)[7]

-

Control rodent chow (without this compound)

-

Appropriate mouse model of Parkinson's disease

Procedure:

-

Diet Formulation:

-

Work with a reputable vendor to formulate a custom diet containing this compound at the desired concentration (e.g., to achieve doses of 10, 30, or 60 mg/kg/day).[7] The formulation should ensure stability and even distribution of the compound.

-

-

Animal Housing and Diet Administration:

-

House mice individually or in small groups and provide ad libitum access to the this compound-containing diet or control diet.

-

Monitor food consumption and body weight regularly (e.g., daily or weekly) to estimate the actual dose of this compound received per animal.[7]

-

-

Duration of Treatment:

-

Endpoint Analysis:

-

At the end of the treatment period, perform behavioral analyses as required.

-

Euthanize the animals and collect tissues for biochemical and histological analysis as described in Protocol 1.

-

Key Considerations and Potential Side Effects

-

Target Engagement: It is crucial to measure target engagement by assessing the phosphorylation status of LRRK2 (e.g., pS935 or pS1292) and its downstream substrates like Rab10 and Rab12.[7] pS106 Rab12 has been identified as a robust readout of LRRK2 activity across tissues.[7]

-

Peripheral Effects: LRRK2 is expressed in peripheral tissues, and this compound administration can have effects outside the central nervous system. Morphological changes in the lung, such as enlarged type II pneumocytes, have been observed with chronic this compound treatment.[1][6][8]

-

Animal Models: The choice of mouse model is critical. While LRRK2 rodent models may not consistently replicate all the classic motor deficits of Parkinson's disease, they exhibit non-motor signs and dysregulated synaptic transmission relevant to the prodromal phase of the disease.[9][10]

-

Therapeutic Window: The dose of this compound should be carefully selected to achieve sufficient target inhibition in the brain while minimizing potential peripheral side effects.

Conclusion

This compound is a powerful research tool for investigating the role of LRRK2 in Parkinson's disease. The provided data and protocols offer a foundation for designing and executing in vivo studies using this compound in mouse models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analyses, is essential for obtaining robust and reproducible results that can advance our understanding of LRRK2-mediated neurodegeneration and the therapeutic potential of LRRK2 kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. portlandpress.com [portlandpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Modeling Parkinson’s disease in LRRK2 rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MLi-2 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals